dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate, a similar compound, demonstrates the use of Hantzsch condensation reaction facilitated by microwave irradiation (MWI) in solvent-free conditions, indicating a potential pathway for synthesizing closely related compounds (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, like dimethyl 5-amino-1-methoxy-2,3-pyridinedicarboxylate, shows hydrogen-bonded ribbons with van der Waals contacts, suggesting similar structural features could be expected in the compound of interest (Low et al., 1996).
Chemical Reactions and Properties
The reactivity of 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates exhibits molecular diversity, suggesting that the compound may also participate in diverse chemical reactions under different conditions (Sun, Zhu, Gong, & Yan, 2013).
Physical Properties Analysis
While specific studies on the physical properties of "dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" were not found, related compounds' analysis can provide insights into solubility, melting points, and other physical characteristics critical for understanding its behavior in various environments.
Chemical Properties Analysis
Chemical properties, including reactivity with different agents, stability under various conditions, and potential for participating in complex reactions, can be inferred from studies on similar compounds. For example, the use of triphenylphosphine in synthesis processes suggests the importance of catalysts in modifying the chemical properties of such molecules (Yavari, Aghazadeh, & Tafazzoli, 2002).
Scientific Research Applications
Calcium Channel Antagonism and Vasodilation
Calcium channel blockers are crucial in medical research for their potential in treating cardiovascular diseases. "Dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" is related to compounds like nimodipine, which demonstrates preferential cerebrovascular action. Nimodipine, a calcium antagonistic vasodilator, exhibits a significant effect on brain vessels, preventing spasms and improving cerebral reperfusion following ischemia. This suggests the potential for analogs of this compound in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).
Synthetic Chemistry Applications
In synthetic chemistry, compounds with the pyridinedicarboxylate core are pivotal in generating diverse molecular structures. For instance, the reaction of dialkyl 2-butynoate with aniline and formaldehyde has led to the revision of product structures, demonstrating the complexity and versatility of reactions involving this moiety (Srikrishna, Sridharan, & Prasad, 2010). Furthermore, the molecular diversity observed in three-component reactions involving acetylenedicarboxylates and arylidene cyanoacetates underscores the potential of dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate derivatives in accessing a wide range of polyfunctional molecules (Sun, Zhu, Gong, & Yan, 2013).
Material Science and Catalysis
The synthesis and modification of organic compounds like "dimethyl 1-butyl-4-(4-isopropoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate" have implications in material science and catalysis. The methoxycarbonylation of alkynes catalyzed by palladium complexes, for example, showcases the utility of related structures in synthesizing unsaturated esters or conducting cascade reactions to form α,ω-diesters. Such processes highlight the role of these compounds in developing new materials and catalytic methods (Núñez Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
properties
IUPAC Name |
dimethyl 1-butyl-4-(3-methoxy-4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6/c1-7-8-11-24-13-17(22(25)28-5)21(18(14-24)23(26)29-6)16-9-10-19(30-15(2)3)20(12-16)27-4/h9-10,12-15,21H,7-8,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXOYINIEMMPEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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